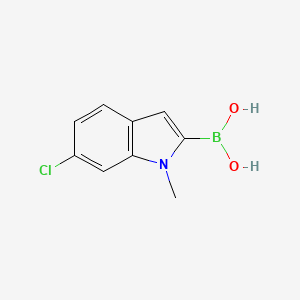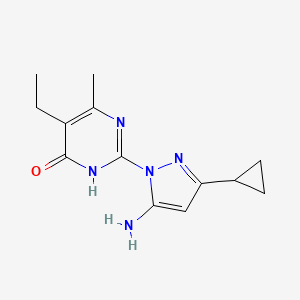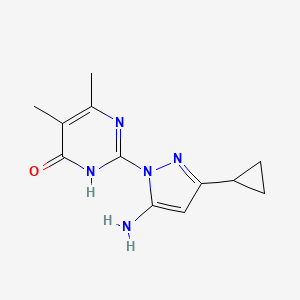
6-Chloro-1-methylindole-2-boronic acid
Descripción general
Descripción
6-Chloro-1-methylindole-2-boronic acid is a chemical compound with the molecular formula C9H9BClNO2 and a molecular weight of 209.44 . It is used as a reactant for Suzuki-Miyaura coupling and is an active pharmaceutical ingredient .
Molecular Structure Analysis
The InChI code for 6-Chloro-1-methylindole-2-boronic acid is 1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-1-methylindole-2-boronic acid is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
This compound is used as a reactant in Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.
Pharmaceutical Intermediates
6-Chloro-1-methylindole-2-boronic acid is an active pharmaceutical ingredient and hence used as pharmaceutical intermediates . Pharmaceutical intermediates are the key components used in the production of bulk drugs. They are often used in research and development stages to discover new drugs.
Organic Synthesis
This compound is also used as a raw material in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize a large variety of molecules.
Copper-Catalyzed Trifluoromethylation
6-Chloro-1-methylindole-2-boronic acid can be used in copper-catalyzed trifluoromethylation . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. The trifluoromethyl group is a common functional group in medicinal chemistry due to its lipophilic nature and metabolic stability.
Palladium-Catalyzed Benzylation
This compound is involved in palladium-catalyzed benzylation . Benzylation is the process of adding a benzyl group to a molecule. The benzyl group is often used as a protecting group in organic synthesis, as it can be easily added and removed without affecting the rest of the molecule.
Homocoupling Reactions
6-Chloro-1-methylindole-2-boronic acid is used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical aryl or vinyl groups are coupled together. This reaction is often used in the synthesis of symmetrical biaryls or dienes.
Synthesis of Hydroxyquinones
This compound is used in a synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of organic compound that are often used in the synthesis of dyes and pigments.
Safety and Hazards
6-Chloro-1-methylindole-2-boronic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(6-chloro-1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKQDXBWDPGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C)C=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657316 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methylindole-2-boronic acid | |
CAS RN |
957066-11-4 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)





![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)




![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)